N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline
Overview
Description
N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a compound with the molecular formula C13H13F6NO and a molecular weight of 313.24 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both trifluoromethyl groups and a tetrahydrofuran ring .
Scientific Research Applications
N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline has several applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with tetrahydrofuran-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce different functional groups into the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-bis(trifluoromethyl)phenyl)-N’-phenylurea: This compound has a similar trifluoromethyl-substituted aromatic ring but differs in its urea linkage.
N-[3,5-bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanylthiourea: This compound includes a cinchona alkaloid moiety, making it a bifunctional organocatalyst.
Uniqueness
N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline is unique due to its combination of trifluoromethyl groups and a tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are advantageous.
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO/c14-12(15,16)9-3-10(13(17,18)19)5-11(4-9)20-6-8-1-2-21-7-8/h3-5,8,20H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTGTIHYDWVYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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